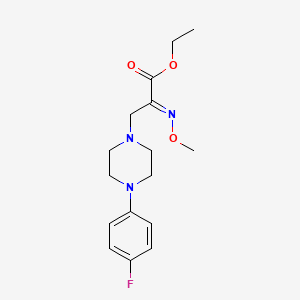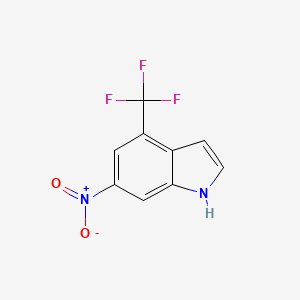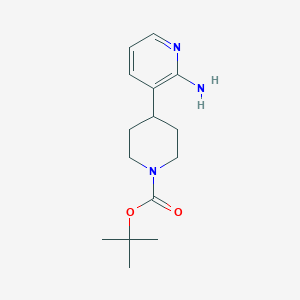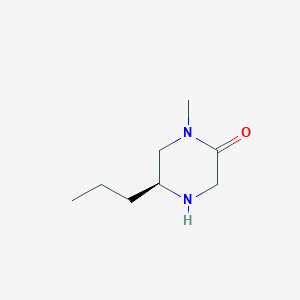
(R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloro and hydroxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione structure. The chirality of the compound is due to the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with ®-3-chloro-1,2-propanediol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ®-2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione.
Reduction: Formation of ®-2-(3-hydroxy-2-hydroxypropyl)isoindoline-1,3-dione.
Substitution: Formation of ®-2-(3-substituted-2-hydroxypropyl)isoindoline-1,3-dione.
Applications De Recherche Scientifique
®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mécanisme D'action
The mechanism of action of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
- 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (racemic mixture)
- 2-(3-bromo-2-hydroxypropyl)isoindoline-1,3-dione
Uniqueness
®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The ®-enantiomer may exhibit different pharmacological activities compared to the (S)-enantiomer or the racemic mixture. Additionally, the presence of the chloro group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
148857-44-7 |
|---|---|
Formule moléculaire |
C11H10ClNO3 |
Poids moléculaire |
239.65 g/mol |
Nom IUPAC |
2-[(2R)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m0/s1 |
Clé InChI |
KBRVYEPWGIQEOF-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CCl)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


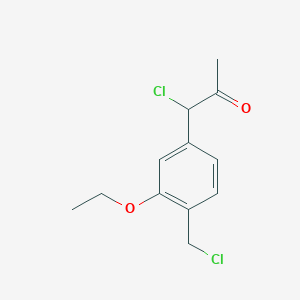


![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
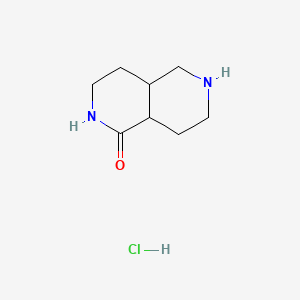
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)


